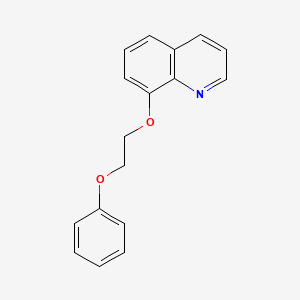
8-(2-phenoxyethoxy)quinoline
Overview
Description
The compound “ML065 Analog” is a synthetic chemical compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “ML065 Analog” involves several synthetic routes, each with specific reaction conditions. One common method includes the degradation of nucleic acid, chemical synthesis, and biotransformation . These methods ensure the purity and efficacy of the compound.
Industrial Production Methods
Industrial production of “ML065 Analog” typically involves large-scale chemical synthesis using petroleum-derived feedstock. The process is optimized to ensure high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
“ML065 Analog” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of “ML065 Analog,” while reduction reactions may yield reduced forms.
Scientific Research Applications
“ML065 Analog” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and molecular pathways.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: “ML065 Analog” is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of “ML065 Analog” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “ML065 Analog” include other nucleoside analogs and synthetic analogs used in various scientific fields .
Uniqueness
“ML065 Analog” is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
properties
IUPAC Name |
8-(2-phenoxyethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-8-15(9-3-1)19-12-13-20-16-10-4-6-14-7-5-11-18-17(14)16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRWMPAHREKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)
![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3937238.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3937242.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3937250.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937259.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)
![1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B3937274.png)
![1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937278.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3937285.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)
![8-[2-(4-iodophenoxy)ethoxy]quinoline](/img/structure/B3937292.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)